Cas no 1341031-71-7 (2-(4-bromophenyl)pyrimidin-4-amine)

2-(4-ブロモフェニル)ピリミジン-4-アミンは、有機合成中間体として重要な化合物であり、特に医薬品や農薬の開発において有用な骨格を提供します。4位のアミン基と2位の4-ブロモフェニル基を有するピリミジン誘導体で、求核置換反応やカップリング反応に適した反応性を示します。高い純度と安定性を備えており、ヘテロ環化学における構造多様化の鍵中間体として利用可能です。ブロモ基の存在により、パラジウム触媒を用いたクロスカップリング反応など、さらなる修飾が容易に行える点が特徴です。

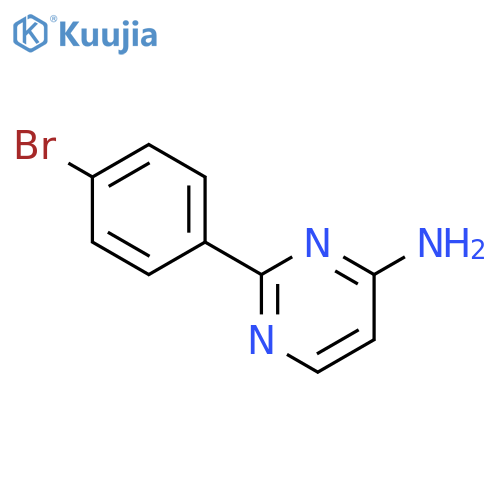

1341031-71-7 structure

商品名:2-(4-bromophenyl)pyrimidin-4-amine

2-(4-bromophenyl)pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromophenyl)pyrimidin-4-amine

- 4-Pyrimidinamine, 2-(4-bromophenyl)-

-

- インチ: 1S/C10H8BrN3/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14)

- InChIKey: GORADMMQKCLBCR-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=C(Br)C=C2)=NC=CC(N)=N1

2-(4-bromophenyl)pyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-192035-0.1g |

2-(4-bromophenyl)pyrimidin-4-amine |

1341031-71-7 | 95.0% | 0.1g |

$221.0 | 2025-02-20 | |

| Enamine | EN300-192035-0.5g |

2-(4-bromophenyl)pyrimidin-4-amine |

1341031-71-7 | 95.0% | 0.5g |

$501.0 | 2025-02-20 | |

| Enamine | EN300-192035-5.0g |

2-(4-bromophenyl)pyrimidin-4-amine |

1341031-71-7 | 95.0% | 5.0g |

$1862.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22454-1G |

2-(4-bromophenyl)pyrimidin-4-amine |

1341031-71-7 | 95% | 1g |

¥ 2,712.00 | 2023-04-06 | |

| Enamine | EN300-192035-0.05g |

2-(4-bromophenyl)pyrimidin-4-amine |

1341031-71-7 | 95.0% | 0.05g |

$149.0 | 2025-02-20 | |

| Chemenu | CM449698-1g |

2-(4-bromophenyl)pyrimidin-4-amine |

1341031-71-7 | 95%+ | 1g |

$696 | 2023-03-27 | |

| Chemenu | CM449698-500mg |

2-(4-bromophenyl)pyrimidin-4-amine |

1341031-71-7 | 95%+ | 500mg |

$529 | 2023-03-27 | |

| 1PlusChem | 1P01BH6M-10g |

2-(4-bromophenyl)pyrimidin-4-amine |

1341031-71-7 | 95% | 10g |

$3476.00 | 2023-12-22 | |

| 1PlusChem | 1P01BH6M-2.5g |

2-(4-bromophenyl)pyrimidin-4-amine |

1341031-71-7 | 95% | 2.5g |

$1620.00 | 2023-12-22 | |

| A2B Chem LLC | AW14302-250mg |

2-(4-bromophenyl)pyrimidin-4-amine |

1341031-71-7 | 95% | 250mg |

$367.00 | 2024-04-20 |

2-(4-bromophenyl)pyrimidin-4-amine 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

1341031-71-7 (2-(4-bromophenyl)pyrimidin-4-amine) 関連製品

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1341031-71-7)2-(4-bromophenyl)pyrimidin-4-amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):569.0/1144.0